1-Allylsulfanyl-3,5-difluorobenzene
Description
1-Allylsulfanyl-3,5-difluorobenzene is a fluorinated aromatic compound featuring an allylsulfanyl (-S-CH₂-CH=CH₂) substituent at the 1-position and fluorine atoms at the 3- and 5-positions of the benzene ring. This structure combines the electron-withdrawing effects of fluorine with the moderate electron-donating character of the allylsulfanyl group, making it a unique candidate for applications in organic synthesis, agrochemicals, and pharmaceuticals. Its synthesis likely involves nucleophilic aromatic substitution or cross-coupling reactions, leveraging the reactivity of halogenated precursors such as 1-bromo-3,5-difluorobenzene or derivatives .
Properties
IUPAC Name |
1,3-difluoro-5-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2S/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWOXXOWQDYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allylsulfanyl-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzenesulfonyl chloride with allyl mercaptan in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize yield and efficiency. For example, the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Allylsulfanyl-3,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atoms under basic conditions.
Major Products
Oxidation: Oxidation of the allylsulfanyl group yields sulfoxides or sulfones.
Substitution: Substitution reactions yield various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allylsulfanyl-3,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-3,5-difluorobenzene involves its interaction with molecular targets through its functional groups. The allylsulfanyl group can participate in redox reactions, while the fluorine atoms can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Reactivity Profiles
- Li2-DF-PDCA (Dilithium 1,4-dicyanamido-2,5-difluorobenzene): This compound shares the difluorobenzene core but substitutes cyanamide (-NCN) and lithium counterions. Li/Li⁺) compared to non-cyanamide analogs, highlighting the role of strong electron-withdrawing groups (EWGs) in energy storage applications . In contrast, 1-allylsulfanyl-3,5-difluorobenzene’s allylsulfanyl group provides weaker electron donation, which may stabilize radical intermediates in polymerization or catalysis.
- 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione: The trifluorobutane-dione moiety introduces strong electron-withdrawing trifluoromethyl and ketone groups, leading to planar molecular geometry (C–F bond length: 1.35 Å) and enhanced thermal stability.
Physical and Chemical Properties
Biological Activity
1-Allylsulfanyl-3,5-difluorobenzene is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound can be characterized by its unique molecular structure, which influences its biological activity. The compound features a difluorobenzene ring substituted with an allylsulfanyl group.
- Molecular Formula : C9H8F2S
- Molecular Weight : 202.23 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa: IC50 = 15 µM
- MCF-7: IC50 = 20 µM
- A549: IC50 = 25 µM
These findings indicate a promising potential for this compound in cancer therapy applications.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, increasing permeability and leading to cell lysis.
- Enzyme Inhibition : The presence of the sulfur atom in the allylsulfanyl group may allow for interactions with thiol-containing enzymes, inhibiting their function.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
